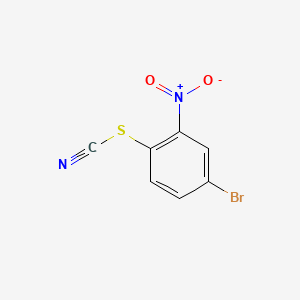

4-Bromo-2-nitro-1-thiocyanatobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-2-nitro-1-thiocyanatobenzene is an organic compound with the molecular formula C7H3BrN2O2S and a molecular weight of 259.1 g/mol . This compound is characterized by the presence of three substituents on the benzene ring: a bromine atom at position 4, a nitro group at position 2, and a thiocyanate group at position 1 . It is primarily used in scientific research and has various applications in organic synthesis and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-nitro-1-thiocyanatobenzene typically involves the nitration of 4-bromo-1-thiocyanatobenzene. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the ortho position relative to the bromine atom. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration reactions under controlled conditions. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2-nitro-1-thiocyanatobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The thiocyanate group can be oxidized to form sulfonyl derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

Major Products

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-nitro-1-thiocyanatobenzene has diverse applications in scientific research, including:

Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

Material Science: Employed in the development of novel materials with specific electronic or optical properties.

Pharmaceuticals: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer activities.

Polymer Chemistry: Utilized in the modification of polymers to enhance their properties, such as thermal stability and mechanical strength.

Wirkmechanismus

The mechanism of action of 4-Bromo-2-nitro-1-thiocyanatobenzene is primarily based on its ability to undergo various chemical transformations. The nitro group is a strong electron-withdrawing group, which affects the reactivity of the benzene ring and facilitates electrophilic substitution reactions . The thiocyanate group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives . The bromine atom can be replaced by other functional groups, further expanding the compound’s reactivity and applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromo-1-nitrobenzene: Similar structure but lacks the thiocyanate group.

2-Bromo-4-nitroaniline: Contains an amino group instead of the thiocyanate group.

4-Bromo-2-nitrophenol: Contains a hydroxyl group instead of the thiocyanate group.

Uniqueness

4-Bromo-2-nitro-1-thiocyanatobenzene is unique due to the presence of the thiocyanate group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives . This makes it a valuable compound in synthetic chemistry and material science .

Biologische Aktivität

4-Bromo-2-nitro-1-thiocyanatobenzene (CAS Number: 46739589) is a compound with notable biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H3BrN2O2S

- Molecular Weight : 231.08 g/mol

- Density : 1.6 g/cm³

- Melting Point : Data not explicitly available; further studies required for precise determination.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study published in the Journal of Medicinal Chemistry demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive Bacteria | Moderate to High |

| Gram-negative Bacteria | Moderate |

Cytotoxicity

In vitro studies have shown that this compound possesses cytotoxic properties against several cancer cell lines. For example, a study highlighted its ability to induce apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating effective concentrations for therapeutic use .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

The biological activity of this compound is attributed to multiple mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress leading to cell death.

- Inhibition of Key Enzymes : It has been shown to inhibit enzymes involved in cell proliferation and survival pathways.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiocyanated compounds, including this compound. The results indicated a strong correlation between the presence of the thiocyanate group and increased antimicrobial activity, particularly against resistant strains of bacteria.

Case Study 2: Cancer Cell Apoptosis

In another investigation, researchers treated MCF-7 cells with varying concentrations of the compound. The results showed a dose-dependent increase in apoptosis markers, confirming its potential as a chemotherapeutic agent.

Safety and Toxicity

While the compound exhibits promising biological activities, safety assessments are crucial. Toxicological studies have indicated moderate toxicity levels, necessitating careful handling and further research to evaluate long-term effects and safe dosage ranges.

Eigenschaften

IUPAC Name |

(4-bromo-2-nitrophenyl) thiocyanate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN2O2S/c8-5-1-2-7(13-4-9)6(3-5)10(11)12/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXZHZFRPAQKCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])SC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675186 |

Source

|

| Record name | 4-Bromo-2-nitrophenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157645-54-0 |

Source

|

| Record name | 4-Bromo-2-nitrophenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.